Physicochemical properties of morpholine-containing keto esters
Physicochemical properties of morpholine-containing keto esters
An In-depth Technical Guide to the Physicochemical Properties of Morpholine-Containing Keto Esters
Introduction: The Strategic Role of Morpholine-Containing Keto Esters in Drug Discovery
In the landscape of modern medicinal chemistry, the morpholine ring is classified as a "privileged structure."[1][2] Its frequent appearance in approved and experimental drugs is no coincidence; it is a strategic building block used to bestow advantageous physicochemical, metabolic, and biological properties.[1][3][4] When this versatile heterocycle is integrated with a keto ester functionality—a key synthon in organic chemistry known for its synthetic flexibility and role as a core component in complex medicinal compounds—the resulting molecule becomes a scaffold of significant interest for drug development professionals.[5]
Morpholine-containing keto esters represent a confluence of desirable traits. The morpholine moiety often improves aqueous solubility, modulates lipophilicity, and provides metabolic stability.[2][6] Its basic nitrogen atom (pKa ~8.4-8.7) allows for salt formation and crucial interactions with biological targets, while the ether oxygen can act as a hydrogen bond acceptor.[2][7] The keto ester group, with its dual electrophilic and nucleophilic potential, is a versatile handle for further chemical modification and can participate in key binding interactions with enzymes and receptors.[5][8]
This technical guide provides a comprehensive exploration of the core physicochemical properties of morpholine-containing keto esters. We will delve into the causality behind their unique characteristics, provide field-proven experimental protocols for their evaluation, and illustrate the critical interplay between these properties that governs a molecule's journey from a laboratory curiosity to a potential therapeutic agent.
Synthesis and Structural Context
The synthetic route to a morpholine-containing keto ester is a critical determinant of its final purity, isomeric form, and, consequently, its physicochemical profile. While numerous synthetic strategies exist, a common conceptual approach involves the coupling of a morpholine-containing fragment with a keto ester precursor or the construction of the morpholine ring onto a molecule already possessing the keto ester moiety.
A prevalent method for synthesizing substituted morpholines involves the annulation of 1,2-amino alcohols.[9] For instance, a multi-component reaction can be employed to construct highly substituted morpholines in a single step from amino alcohols, aldehydes, and diazo esters.[10] Another strategy involves the reaction of morpholine itself with a suitable electrophile, such as ethyl chloroacetate, to yield a morpholine-N-ethyl acetate, which serves as a foundational keto ester.[11]
The choice of synthesis dictates the potential for impurities and the stereochemical outcome, both of which can profoundly impact physicochemical measurements. Therefore, rigorous purification and spectroscopic characterization are prerequisites for any reliable property determination.
Caption: Interplay of core physicochemical properties for drug action.
Spectroscopic Properties
Spectroscopic analysis is fundamental for structural confirmation and purity assessment.
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Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups.
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Keto C=O Stretch: A strong, sharp absorption band typically appears around 1715-1735 cm⁻¹ .
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Ester C=O Stretch: A strong, sharp band is expected around 1735-1750 cm⁻¹ . The presence of two distinct C=O bands is a hallmark of a keto ester.
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C-O-C Stretch (Ether): The morpholine ether and ester C-O bonds will produce strong bands in the fingerprint region, typically around 1100-1300 cm⁻¹ .
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C-N Stretch (Amine): A moderate absorption can be found around 1020-1250 cm⁻¹ . [12][13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a detailed map of the carbon-hydrogen framework.
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¹H NMR: Protons on the morpholine ring typically appear as complex multiplets between ~2.5 and 4.0 ppm . The protons adjacent to the nitrogen (-CH₂-N) are usually downfield from those adjacent to the oxygen (-CH₂-O). Protons on the carbon alpha to the keto and ester groups are deshielded and appear in the ~3.4-4.2 ppm range. [14][15] * ¹³C NMR: The carbonyl carbons of the keto and ester groups are highly deshielded, appearing far downfield (160-210 ppm ). Carbons in the morpholine ring typically resonate between ~45 and 70 ppm . [14][15]* Keto-Enol Tautomerism: A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. [12]The enol form is stabilized by conjugation and intramolecular hydrogen bonding. This equilibrium can be observed by NMR, where distinct signals for both tautomers may be present. For example, the enol form will show a characteristic vinyl proton signal (~5-6 ppm) and a broad enolic hydroxyl proton signal (>10 ppm). The position of this equilibrium is sensitive to solvent, temperature, and concentration. [12]
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Experimental Protocols
The following are standardized, step-by-step methodologies for determining the key physicochemical properties discussed.
Protocol 1: Determination of LogD by Shake-Flask Method
This protocol describes the classical method for determining the distribution coefficient at a specific pH, which is highly relevant for drug discovery.
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Preparation of Solutions:
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Prepare a phosphate buffer solution at pH 7.4.
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Pre-saturate the n-octanol with the pH 7.4 buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.
-
Prepare a stock solution of the morpholine-containing keto ester in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).
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-
Partitioning:
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In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 2 mL of each for a 1:1 ratio).
-
Spike a small volume of the stock solution into the vial, ensuring the final concentration is well within the linear range of the analytical method and does not exceed the compound's solubility in the aqueous phase.
-
Securely cap the vial and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to achieve a clean separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully withdraw a known volume from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
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Protocol 2: Spectroscopic Characterization (NMR & IR)
This protocol outlines the standard procedure for acquiring high-quality spectroscopic data for structural confirmation.
-
Sample Preparation:
-
Ensure the sample is pure and thoroughly dried to remove residual solvents, which can interfere with the analysis.
-
For NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). [13] * For IR (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with spectroscopic grade potassium bromide (KBr, ~100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press. [13]2. Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. [12]3. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the chemical shifts (ppm), coupling constants (Hz), and integrations for NMR signals.
-
Identify the characteristic absorption frequencies (cm⁻¹) for the key functional groups in the IR spectrum and compare them to established values.
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Conclusion and Future Outlook
Morpholine-containing keto esters are a compelling class of molecules for researchers in drug development. Their physicochemical properties are a direct result of the synergistic and sometimes opposing characteristics of the morpholine and keto ester functionalities. The morpholine ring provides a favorable pharmacokinetic foundation, enhancing properties like solubility and metabolic stability, while the keto ester offers a versatile point for synthetic modification and target interaction. [1][3] A thorough understanding and precise measurement of lipophilicity, solubility, and pKa are not merely academic exercises; they are essential, self-validating steps in the development of a successful drug candidate. [1]By employing the robust experimental protocols and analytical reasoning outlined in this guide, scientists can effectively characterize these compounds, establish clear structure-property relationships, and make informed decisions to optimize molecules for enhanced therapeutic potential. The continued exploration of this chemical space, grounded in a solid understanding of its physicochemical principles, holds significant promise for the discovery of next-generation therapeutics. [17]
References
-
Cignarella, G., Barlocco, D., & Vidi, A. (1990). Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. Archiv der Pharmazie, 323(1), 53-6. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Cerasuolo, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2207-2224. [Link]
-
Geronikaki, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
-
Goldberg, F. W., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(18), 8443-8454. [Link]
-
Singh, M. K., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 403, 01007. [Link]
-
Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. [Link]
-
Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12698-12716. [Link]
-
Luescher, M. U., & Bode, J. W. (2014). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 16(23), 6220-6223. [Link]
-
Nirea, K. (2023). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. [Link]
-
Borbély, A., et al. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 86(17), 11689-11700. [Link]
-
Singh, S., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. K. (2016). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Gergely, A., et al. (2007). Comparative Lipophilicity of Morphine Derivatives. ResearchGate. [Link]
-
Cherney, R. J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Ogiwara, Y. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Chemistry. [Link]
-
Ciriminna, R., et al. (2020). pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]
-
Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties. HSC Chemistry. [Link]
-
Uddin, M. J., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Molecules, 26(24), 7545. [Link]
-
Byrne, F. P., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(18), 4241-4253. [Link]
-
Kumar, A., & Shaw, A. K. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(29), 6345-6363. [Link]
-
Liu, H., et al. (2012). Calculated and experimental logP for 15 compounds. ResearchGate. [Link]
-
Flores-Molina, C. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14532. [Link]
-
Sividal, L., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e1262. [Link]
-
LibreTexts Chemistry. (2023). Properties of Esters. Chemistry LibreTexts. [Link]
-
Mihalca, P., et al. (2004). Plot of logP parameter (experimental, Table 1) vs. I. ResearchGate. [Link]
-
Kamal, A., et al. (2012). Table 2 Solubility of different ketones in the buffer medium and... ResearchGate. [Link]
-
Unknown Author. (n.d.). KETONES Liquids. Unknown Source. [Link]
-
Rizzi, A., et al. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv. [Link]
-
Rothwell, J. A., et al. (2005). Experimental Determination of Octanol−Water Partition Coefficients of Quercetin and Related Flavonoids. Journal of Agricultural and Food Chemistry, 53(11), 4355-4360. [Link]
-
NIST. (n.d.). Morpholine. NIST WebBook. [Link]
-
Unknown Author. (n.d.). ORGANIC DERIVATIVES OF KETONES. Unknown Source. [Link]
-
The Good Scents Company. (n.d.). morpholine, 110-91-8. The Good Scents Company. [Link]
-
Fodor, G., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 659-662. [Link]
-
LibreTexts Chemistry. (2022). 25.5 Esters – Structure, Properties and Naming. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Dey, R., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(18), 6687. [Link]
-
Al-Juboori, S. A. A., & Al-Obaidi, A. H. M. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(2), 163-170. [Link]
-
Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. [Link]
-
Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1788-1798. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
